3-Bromo-4'-fluoro-3'-methylbenzophenone
Overview
Description
3-Bromo-4’-fluoro-3’-methylbenzophenone is an organic compound with the molecular formula C14H10BrFO and a molecular weight of 293.13 g/mol . It is a derivative of benzophenone, characterized by the presence of bromine, fluorine, and methyl substituents on the benzene rings. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzophenone derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of 3-Bromo-4’-fluoro-3’-methylbenzophenone is likely related to its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it may act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .
Action Environment
The action of 3-Bromo-4’-fluoro-3’-methylbenzophenone, like other chemical reagents, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals that can react with it . Its stability and efficacy in a given environment would depend on these factors.
Biochemical Analysis
Biochemical Properties
3-Bromo-4’-fluoro-3’-methylbenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to participate in free radical bromination and nucleophilic substitution reactions . These interactions often involve the formation of covalent bonds with amino acid residues in proteins, leading to modifications in their structure and activity. Additionally, 3-Bromo-4’-fluoro-3’-methylbenzophenone can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction.
Cellular Effects
The effects of 3-Bromo-4’-fluoro-3’-methylbenzophenone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, 3-Bromo-4’-fluoro-3’-methylbenzophenone can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 3-Bromo-4’-fluoro-3’-methylbenzophenone exerts its effects through several mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 3-Bromo-4’-fluoro-3’-methylbenzophenone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-4’-fluoro-3’-methylbenzophenone can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods Long-term exposure to 3-Bromo-4’-fluoro-3’-methylbenzophenone has been associated with changes in cellular function, including alterations in cell proliferation and viability
Dosage Effects in Animal Models
The effects of 3-Bromo-4’-fluoro-3’-methylbenzophenone in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and gene expression changes . At higher doses, 3-Bromo-4’-fluoro-3’-methylbenzophenone can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Understanding the dosage effects is essential for determining the safe and effective use of this compound in experimental settings.
Metabolic Pathways
3-Bromo-4’-fluoro-3’-methylbenzophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic interactions can influence the overall metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-Bromo-4’-fluoro-3’-methylbenzophenone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Bromo-4’-fluoro-3’-methylbenzophenone can localize to various cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 3-Bromo-4’-fluoro-3’-methylbenzophenone is critical for its biochemical activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
Preparation Methods
The synthesis of 3-Bromo-4’-fluoro-3’-methylbenzophenone typically involves the bromination and fluorination of methylbenzophenone derivatives. One common method includes the reaction of 3-methylbenzophenone with bromine and a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
3-Bromo-4’-fluoro-3’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
3-Bromo-4’-fluoro-3’-methylbenzophenone is utilized in various scientific research fields:
Comparison with Similar Compounds
3-Bromo-4’-fluoro-3’-methylbenzophenone can be compared with other similar compounds, such as:
3-Bromo-4-fluorobenzaldehyde: This compound has a similar structure but lacks the methyl group and has an aldehyde functional group instead of a ketone.
4-Bromobenzotrifluoride: This compound contains a trifluoromethyl group instead of a methyl group and is used in different chemical reactions.
3-Bromo-4-fluorophenol: This compound has a hydroxyl group instead of a ketone, making it more reactive in certain types of chemical reactions.
The uniqueness of 3-Bromo-4’-fluoro-3’-methylbenzophenone lies in its specific combination of substituents, which confer distinct chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3-bromophenyl)-(4-fluoro-3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYIYYZWQBAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373676 | |
Record name | 3-Bromo-4'-fluoro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844884-90-8 | |
Record name | 3-Bromo-4'-fluoro-3'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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